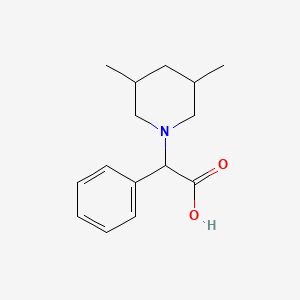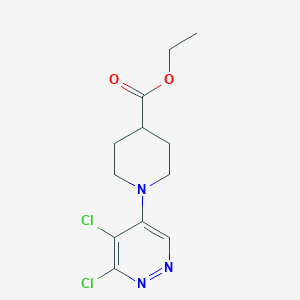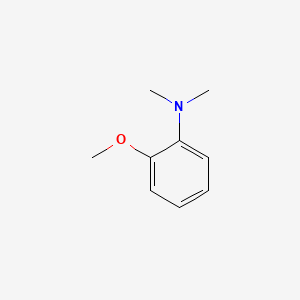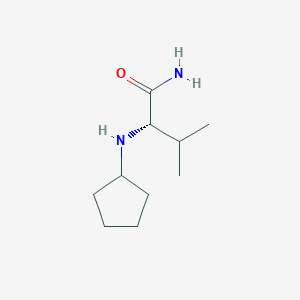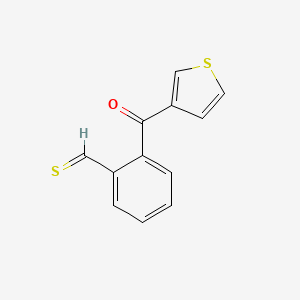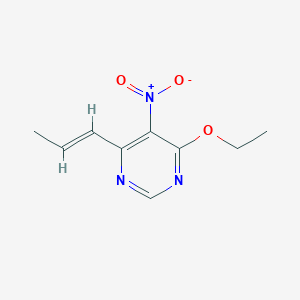
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of (E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by ethoxylation and subsequent alkylation with prop-1-en-1-yl groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, potassium permanganate, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrimidines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and prop-1-en-1-yl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors.
Comparison with Similar Compounds
(E)-4-Ethoxy-5-nitro-6-(prop-1-en-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
4-Ethoxy-5-nitropyrimidine: Lacks the prop-1-en-1-yl group, resulting in different reactivity and biological activity.
5-Nitro-6-(prop-1-en-1-yl)pyrimidine: Lacks the ethoxy group, affecting its solubility and interaction with biological targets.
4-Ethoxy-6-(prop-1-en-1-yl)pyrimidine: Lacks the nitro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-ethoxy-5-nitro-6-[(E)-prop-1-enyl]pyrimidine |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-7-8(12(13)14)9(15-4-2)11-6-10-7/h3,5-6H,4H2,1-2H3/b5-3+ |
InChI Key |
PUCIEDVZVMNWNO-HWKANZROSA-N |
Isomeric SMILES |
CCOC1=NC=NC(=C1[N+](=O)[O-])/C=C/C |
Canonical SMILES |
CCOC1=NC=NC(=C1[N+](=O)[O-])C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


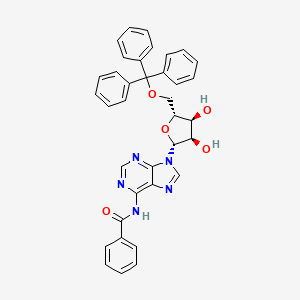

![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
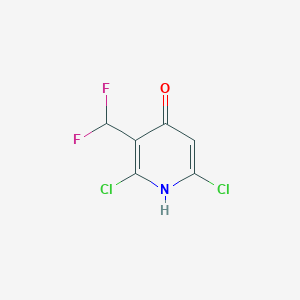
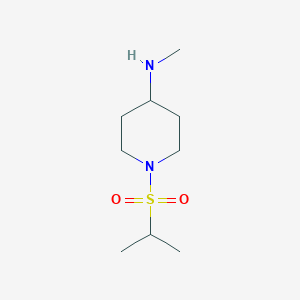
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)


